

# Preliminary Toxicity Profile of Amantanium Bromide: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity data available for **Amantanium Bromide**. Due to the limited publicly accessible, compound-specific data, this document also incorporates generalized information for quaternary ammonium compounds (QACs), the chemical class to which **Amantanium Bromide** belongs. This approach provides a scientifically grounded, albeit preliminary, assessment of its potential toxicological profile.

## **Chemical Identification and Acute Toxicity**

**Amantanium Bromide**, also known as Amantol or CR-898, is a quaternary ammonium compound.[1] The Registry of Toxic Effects of Chemical Substances (RTECS) has assigned it the number BP6345000.[1] Acute toxicity data is limited, with a single lethal dose study publicly available.

Table 1: Acute Oral Toxicity of **Amantanium Bromide** 

Test Type	Route of Exposure	Species	Dose	Reference
LD50	Oral	Mouse	500 mg/kg	[1]

LD50: The dose required to kill 50% of the test population.



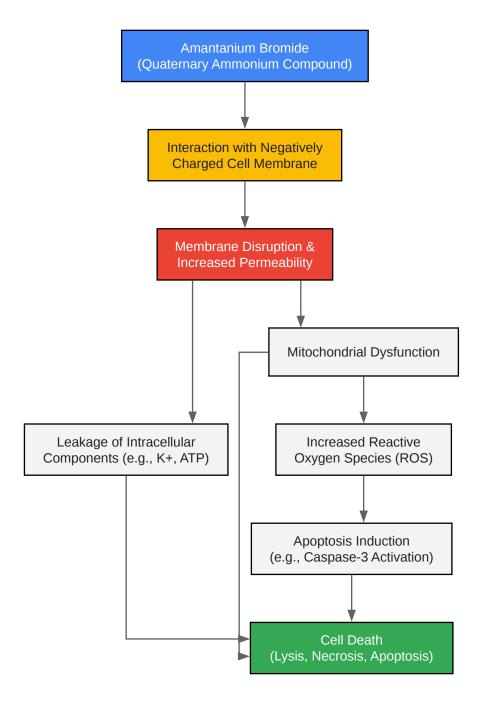
## **Mechanism of Action and Toxicological Pathway**

As a quaternary ammonium compound, the primary mechanism of action of **Amantanium Bromide** is believed to be the disruption of cellular membranes.[2][3] QACs are cationic (positively charged) molecules that interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. This interaction leads to a loss of membrane integrity, resulting in the leakage of essential intracellular components and ultimately cell death.

The adverse outcome pathway (AOP) for QACs generally begins with their incorporation into the epithelial cell membrane at the point of contact. At sufficient concentrations, this leads to membrane disruption, release of cellular contents, and potential disruption of mitochondrial function, which in turn decreases ATP production. These events can trigger cell death through lysis, necrosis, or apoptosis.

Below is a diagram illustrating the generalized toxicological pathway of quaternary ammonium compounds.





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Generalized toxicological pathway of quaternary ammonium compounds.

### **Experimental Protocols for Toxicity Screening**

While specific experimental protocols for **Amantanium Bromide** are not publicly available, the following represents a standard methodology for assessing the acute oral toxicity of a novel chemical substance, based on OECD Test Guideline 420.







Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

Objective: To determine the acute oral toxicity of a substance, providing information on the hazardous properties and allowing for its classification.

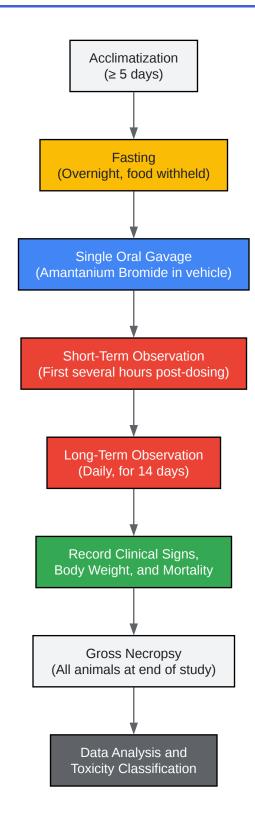
Principle: This method avoids using death as an endpoint. Instead, it relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

Animal Model: Healthy, young adult mice (e.g., Swiss Webster), typically 8-12 weeks old. Both sexes are used.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

Experimental Workflow:





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### References

- 1. RTECS NUMBER-BP6345000-Chemical Toxicity Database [drugfuture.com]
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